molecular formula C27H30O10 B12814361 Icariin II

Icariin II

Cat. No.: B12814361
M. Wt: 514.5 g/mol
InChI Key: NGMYNFJANBHLKA-QNDMVKOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icariin II typically involves the extraction from natural sources such as Epimedium koreanum. The process includes:

    Extraction: The dried plant material is subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

    Hydrolysis: Icariin is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield. Additionally, biotechnological methods involving microbial fermentation are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Icariin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Icariin II has a wide range of scientific research applications:

Mechanism of Action

Icariin II exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific inhibition of the CXCR4 receptor and its potent anti-tumor activity. Unlike its parent compound Icariin, this compound has shown more targeted effects in cancer therapy, making it a promising candidate for drug development .

Properties

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27?/m0/s1

InChI Key

NGMYNFJANBHLKA-QNDMVKOYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.